molecular formula C22H20N4O3 B4779766 4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile

4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B4779766
M. Wt: 388.4 g/mol
InChI Key: FBXFQTBNCRKZTG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinyl group, and a phenylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, where a methoxyphenol derivative reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached through nucleophilic substitution or addition reactions, often involving morpholine and a halogenated pyrimidine intermediate.

    Final Coupling and Purification: The final product is obtained by coupling the phenyl group to the pyrimidine core, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Gene Expression Modulation: The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)piperidine hydrochloride: A related compound with similar structural features but different biological activities.

    5-(4-Methoxyphenoxy)-2,4-quinazolinediamine: Another compound with a quinazoline core, exhibiting distinct pharmacological properties.

Uniqueness

4-(4-Methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-27-17-7-9-18(10-8-17)29-21-19(15-23)20(16-5-3-2-4-6-16)24-22(25-21)26-11-13-28-14-12-26/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXFQTBNCRKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC(=C2C#N)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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